molecular formula C20H25ClN2O5 B1674848 Levamlodipine CAS No. 103129-82-4

Levamlodipine

Cat. No. B1674848
M. Wt: 408.9 g/mol
InChI Key: HTIQEAQVCYTUBX-KRWDZBQOSA-N
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Description

Levamlodipine is a calcium channel blocker that affects the movement of calcium into the cells of the heart and blood vessels . This action relaxes the blood vessels and lowers blood pressure, increasing the supply of blood and oxygen to the heart . It is used to treat high blood pressure (hypertension) in adults and children at least 6 years old . Lowering high blood pressure helps prevent strokes, heart attacks, and kidney problems .


Molecular Structure Analysis

Levamlodipine has the molecular formula C20H25ClN2O5 . It is the (4S)-enantiomer of amlodipine . The molecular weight of Levamlodipine is 408.9 g/mol .


Chemical Reactions Analysis

Levamlodipine is a calcium channel blocker that inhibits the transmembrane influx of calcium through L-type calcium channels into the vascular and cardiac smooth muscles . This results in vasodilation and a subsequent decrease in blood pressure .

Scientific Research Applications

Cardiovascular Drug

Levamlodipine is a calcium channel blocker that has been shown to act as a cardiovascular drug .

  • Application : Levamlodipine is used to treat hypertension and angina pectoris .
  • Method : In a bioequivalence study, the pharmacokinetic parameters between levamlodipine (test formulation) at a single dose of 5 mg and amlodipine (reference formulation) at a single dose of 10 mg were compared . A single-dose randomized, open-label, two-period crossover study was designed in healthy Chinese subjects. The subjects randomly received the test or reference formulations at the rate of 1:1 .
  • Results : The trial confirmed that levamlodipine at a single dose of 5 mg and amlodipine at a single dose of 10 mg were bioequivalent under both fasted condition and fed condition .

Treatment of Hypertension

Levamlodipine maleate has been used in the treatment of hypertension .

  • Application : Levamlodipine maleate is used to treat hypertension in a Chinese primary hypertension population .
  • Method : A multicenter, prospective cohort study with a large sample size was conducted .
  • Results : The specific results of this study are not provided in the source .

Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa

Levamlodipine has been used in the development of a new LC-MS/MS bioanalytical method for the simultaneous determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in human plasma samples .

  • Application : Levamlodipine is used in the development of a new LC-MS/MS bioanalytical method .
  • Method : The compounds were extracted by protein precipitation and samples were analyzed with a triple quadrupole mass spectrometer .
  • Results : The method showed good selectivity and specificity for all compounds .

Bioequivalence Study

Levamlodipine has been used in a bioequivalence study .

  • Application : Levamlodipine was used to compare the pharmacokinetic parameters between levamlodipine (test formulation) at a single dose of 5 mg and amlodipine (reference formulation) at a single dose of 10 mg .
  • Method : A single-dose randomized, open-label, two-period crossover study was designed in healthy Chinese subjects . The subjects randomly received the test or reference formulations at the rate of 1:1 .
  • Results : The trial confirmed that levamlodipine at a single dose of 5 mg and amlodipine at a single dose of 10 mg were bioequivalent under both fasted condition and fed condition .

Comparative Effectiveness Research

Levamlodipine Maleate has been used in a comparative effectiveness research .

  • Application : The purpose of this study is to determine whether the effectiveness of levamlodipine maleate (xuanning) is noninferior to amlodipine besylate (Norvasc) in treatment of hypertension in a Chinese primary hypertension population .
  • Method : It is a multicenter, prospective cohort study with large sample size .
  • Results : The specific results of this study are not provided in the source .

Safety And Hazards

Levamlodipine is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Levamlodipine has been shown to have more selectivity and better efficacy than ®-amlodipine . Various clinical studies have shown that low-dose levamlodipine besylate could considerably enhance the cognitive function in VaD mice . This suggests potential future directions for the use of Levamlodipine in treating other conditions, such as vascular dementia .

properties

IUPAC Name

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIQEAQVCYTUBX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904504
Record name Levamlodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Levamlodipine blocks the transmembrane influx of calcium through L-type calcium channels into the vascular and cardiac smooth muscles resulting in vasodilation and a subsequent decrease in blood pressure. Levamlodipine inhibits calcium influx in vascular smooth muscle to a greater degree than in cardiac muscle, leading to decreased peripheral vascular resistance and lowered blood pressure. In vitro studies have shown a negative inotropic effect but this is unlikely to be clinically relevant.
Record name Levamlodipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levamlodipine

CAS RN

103129-82-4
Record name (-)-Amlodipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103129-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamlodipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levamlodipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levamlodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVAMLODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6NLP6806
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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